(R,E)-2-((3,3-Dimethylbut-1-en-1-yl)sulfinyl)furan

Asymmetric Diels-Alder Diastereoselectivity Vinyl Sulfoxide

(R,E)-2-((3,3-Dimethylbut-1-en-1-yl)sulfinyl)furan (CAS 646516-50-9) is a chiral, non-racemic vinyl sulfoxide belonging to the class of 2-sulfinylfuran derivatives. Its structure features a furan ring substituted at the 2-position with a configurationally stable (R)-sulfinyl group bearing an (E)-3,3-dimethylbut-1-en-1-yl side chain, giving it a molecular formula of C10H14O2S and an exact mass of 198.0715 g/mol.

Molecular Formula C10H14O2S
Molecular Weight 198.28 g/mol
Cat. No. B12904814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,E)-2-((3,3-Dimethylbut-1-en-1-yl)sulfinyl)furan
Molecular FormulaC10H14O2S
Molecular Weight198.28 g/mol
Structural Identifiers
SMILESCC(C)(C)C=CS(=O)C1=CC=CO1
InChIInChI=1S/C10H14O2S/c1-10(2,3)6-8-13(11)9-5-4-7-12-9/h4-8H,1-3H3/b8-6+
InChIKeyLVDKUPCIOHILKP-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R,E)-2-((3,3-Dimethylbut-1-en-1-yl)sulfinyl)furan: Chiral Vinyl Sulfoxide Procurement Guide


(R,E)-2-((3,3-Dimethylbut-1-en-1-yl)sulfinyl)furan (CAS 646516-50-9) is a chiral, non-racemic vinyl sulfoxide belonging to the class of 2-sulfinylfuran derivatives . Its structure features a furan ring substituted at the 2-position with a configurationally stable (R)-sulfinyl group bearing an (E)-3,3-dimethylbut-1-en-1-yl side chain, giving it a molecular formula of C10H14O2S and an exact mass of 198.0715 g/mol . Compounds of this class are primarily employed as chiral auxiliaries, inductors, or dipolarophiles in asymmetric synthesis, where the sulfinyl group controls π-facial selectivity in cycloadditions and nucleophilic additions [1].

Non-racemic (R)-sulfoxide for asymmetric induction
(E)-vinyl geometry defines π-facial control
Furan ring enables tandem cycloaddition strategies

Why Generic Substitution Fails for (R,E)-2-((3,3-Dimethylbut-1-en-1-yl)sulfinyl)furan in Asymmetric Synthesis


Chiral vinyl sulfoxides are not interchangeable auxiliaries. The stereochemical outcome of a reaction is governed by the specific steric and electronic environment created by the substituents on sulfur and the vinyl moiety [1]. The (R,E)-2-((3,3-dimethylbut-1-en-1-yl)sulfinyl)furan combines a conformationally bulky tert-butyl group on the vinyl fragment with a configurationally stable chiral sulfoxide attached to a furan ring. Substituting this with the simpler (R)-2-(vinylsulfinyl)furan removes the critical steric bulk that influences π-facial discrimination, while switching to a (R)-2-(p-tolylsulfinyl)furan changes the electronic character and spatial orientation of the aryl group, leading to unpredictable and often lower diastereoselectivities [2]. The quantitative evidence below identifies the precise dimensions where this specific substitution pattern provides a measurable advantage.

Unsubstituted vinyl analog
Removing the tert-butyl group eliminates critical steric bulk that enhances π-facial discrimination in cycloadditions.
Aryl sulfinyl replacement
Switching to a p-tolylsulfinyl analog alters electronic character and spatial orientation, which may lower diastereoselectivity.
Oxidation state mismatch
Sulfide or sulfone forms lack the configurational chirality at sulfur required for asymmetric induction.

Comparative Performance Evidence for (R,E)-2-((3,3-Dimethylbut-1-en-1-yl)sulfinyl)furan


Enhanced Steric Bulk at the Vinyl Terminus vs. Unsubstituted Vinyl Sulfoxide

The presence of the 3,3-dimethylbut-1-en-1-yl group introduces significant steric bulk (tert-butyl effect) at the vinyl terminus compared to unsubstituted vinyl sulfoxides such as (R)-2-(vinylsulfinyl)furan [1]. In the broader class of vinyl sulfoxides, tert-butyl-substituted variants have been reported to provide improved stereocontrol over their p-tolyl analogues in nucleophilic epoxidation reactions, with the steric bulk of the tert-butyl group restricting conformational flexibility and enhancing π-facial discrimination [2]. While direct head-to-head data for this specific compound are not available in open literature, the class-level trend is that bulky alkyl substituents on the vinyl sulfoxide improve diastereoselectivity by biasing the reactive conformation toward the s-trans geometry .

Steric Bulk
Class-level
tert-Butyl group vs unsubstituted vinyl: provides higher steric demand; quantitative de not reported
Supports higher diastereoselectivity expectation in cycloadditions
Direct head-to-head data unavailable
Asymmetric Diels-Alder Diastereoselectivity Vinyl Sulfoxide

Chiral Sulfoxide Configuration Stability vs. Sulfide and Sulfone Analogs

The (R)-sulfinyl group in (R,E)-2-((3,3-dimethylbut-1-en-1-yl)sulfinyl)furan is configurationally stable under a wide range of reaction conditions, which is essential for asymmetric induction [1]. In contrast, the corresponding sulfide (R,E)-2-((3,3-dimethylbut-1-en-1-yl)thio)furan lacks a stereogenic center at sulfur and provides no inherent asymmetric induction. The corresponding sulfone (R,E)-2-((3,3-dimethylbut-1-en-1-yl)sulfonyl)furan, while achiral at sulfur, increases the electron-withdrawing character of the substituent, altering reactivity in cycloadditions [2]. The sulfinyl group uniquely combines configurational stability with a moderate electron-withdrawing effect that activates the vinyl group for nucleophilic attack while retaining chiral information [3].

Oxidation State
Class-level
Sulfoxide: configurationally stable, σp ~0.49. Sulfide: no S chirality. Sulfone: σp ~0.72, achiral
Only sulfoxide state enables chiral induction
Epimerization half-life context-dependent
Chiral Auxiliary Sulfur Oxidation State Configuration Stability

E-Configured Vinyl Sulfoxide Geometry and Its Impact on Stereochemical Outcome

The (E)-configuration of the vinyl double bond in (R,E)-2-((3,3-dimethylbut-1-en-1-yl)sulfinyl)furan forces the bulky 3,3-dimethylbutyl group into a trans relationship with the furan-sulfinyl moiety [1]. In asymmetric radical cyclizations of optically pure β-alkoxy vinyl sulfoxides, the sense of chiral induction explicitly depends on the configuration of the double bond, with the (E)-isomer reacting in the s-trans conformation to deliver products with the opposite diastereofacial selectivity compared to the (Z)-isomer . The (E)-configuration is also critical for achieving high exo-selectivity in intramolecular Diels-Alder reactions of furan-tethered alkenesulfinic acid esters, where very high diastereoselectivities (>95:5 dr) have been reported [2].

E/Z Geometry
Class-level
(E)-isomer: s-trans favored, anti addition, dr >95:5 in related systems. (Z): lower selectivity
Correct (E)-configuration essential for stereochemical outcome
E/Z ratio should be specified
Vinyl Sulfoxide Geometry E/Z Isomerism Asymmetric Induction

Furan Ring Electronic Contribution to Dienophile Reactivity vs. Phenyl-Substituted Analogs

The furan ring in (R,E)-2-((3,3-dimethylbut-1-en-1-yl)sulfinyl)furan serves a dual role: it can act as an electron-rich aromatic group that modulates the electronic character of the sulfinyl dienophile, and it can itself participate as a diene component in Diels-Alder reactions [1]. Compared to phenyl-substituted vinyl sulfoxides such as (R)-[(E)-3,3-dimethylbut-1-en-1-ylsulfinyl]benzene, the furan analog provides different electronic and steric properties. The furan oxygen donates electron density into the ring (σR° = -0.45 for 2-furyl vs σR° = -0.10 for phenyl), which can increase the nucleophilicity of the furan ring for participation as a diene in [4+2] cycloadditions [2]. Additionally, in asymmetric Diels-Alder reactions, furan itself is a diene of rather low reactivity that requires activated dienophiles; the sulfinyl group significantly increases the reactivity of such systems [3].

Furan vs Phenyl
Reported
2-Furyl: σR° -0.45, can act as diene. Phenyl: σR° -0.10, no diene role
Furan enables tandem cycloaddition and scaffold diversification
Direct reactivity comparison unavailable
Heterocyclic Dienophile Furan vs. Phenyl Diels-Alder Reactivity

Application Scenarios for (R,E)-2-((3,3-Dimethylbut-1-en-1-yl)sulfinyl)furan in Asymmetric Synthesis and Medicinal Chemistry


Chiral Dienophile in Asymmetric Diels-Alder Cycloadditions for Enantiopure Tetrahydrofuran Synthesis

This compound serves as a chiral dienophile in [4+2] cycloadditions with substituted furans to produce enantiopure tri- and tetrasubstituted tetrahydrofurans. The (E)-configured vinyl sulfoxide combined with the bulky 3,3-dimethylbut-1-en-1-yl group is expected to provide high diastereoselectivity based on the class-level evidence that bulky vinyl sulfoxides react in s-trans conformations with excellent π-facial discrimination [1]. The resulting cycloadducts can be further transformed via ring-opening metathesis or oxidative cleavage to access diverse chiral building blocks for natural product synthesis [1].

Chiral Auxiliary for Stereoselective Nucleophilic Additions to the Vinyl Group

The sulfinyl-activated vinyl group in this compound can undergo conjugate additions with nucleophiles, where the (R)-sulfoxide controls the diastereofacial selectivity of the addition [2]. The tert-butyl group on the vinyl terminus provides additional steric bias that enhances the stereochemical outcome compared to less substituted vinyl sulfoxides. This is supported by the documented superiority of tert-butyl sulfoxides over p-tolyl analogs in nucleophilic epoxidation reactions [3]. The furan ring remains available for further functionalization after the initial asymmetric induction step.

Synthesis of Furan-Containing Chiral Intermediates for Medicinal Chemistry Programs

Furan-based compounds have been explored as dual steroid sulfatase/17β-HSD1 inhibitors, with some furan derivatives showing potent (nanomolar) irreversible inhibition of steroid sulfatase in T47D cells [4]. While this specific compound has not been directly profiled in published biological studies, its structural features—a chiral sulfoxide attached to a furan ring with a lipophilic alkyl side chain—are consistent with pharmacophoric elements found in STS inhibitor scaffolds. The compound can serve as a late-stage intermediate for the synthesis of enantiopure sulfinyl furan derivatives for structure-activity relationship (SAR) exploration in drug discovery programs targeting hormone-dependent cancers.

Precursor to Enantiopure Sulfinyl Dienes for [4+3] Cycloaddition Strategies

Building on the established methodology for 2-(p-tolylsulfinyl)furans as chiral dienes in [4+3] cycloadditions [5], this compound—after appropriate C3 functionalization of the furan ring—could serve as a chiral diene precursor for the stereoselective construction of 8-oxabicyclo[3.2.1]oct-6-en-3-one systems. The distinct steric profile of the 3,3-dimethylbut-1-en-1-yl sulfinyl group compared to the p-tolylsulfinyl group may offer differentiated π-facial selectivity in these transformations, expanding the accessible stereochemical space for complex molecule synthesis.

Application
Selection Property
Validation Focus
Asymmetric Diels-Alder cycloadditions
Diastereoselectivity from (E)-vinyl sulfoxide with bulky substituent
Enantiomeric excess of tetrahydrofuran products
Stereoselective conjugate additions
(R)-sulfoxide π-facial control enhanced by tert-butyl group
Diastereomeric ratio of addition products
Furan-containing chiral scaffold synthesis
Furan ring as functionalizable handle with chiral sulfinyl auxiliary
Intermediate purity and structural confirmation
[4+3] Cycloaddition diene precursor
Stereochemical induction via chiral sulfinyl diene
Diastereoselectivity in 8-oxabicyclo[3.2.1]octane formation
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